molecular formula C16H13NO5 B12553542 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione

Cat. No.: B12553542
M. Wt: 299.28 g/mol
InChI Key: GLOWNPVOMSWLKX-UHFFFAOYSA-N
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Description

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione is a β-diketone derivative featuring a furan ring substituted with a 2-nitrophenyl group at the 5-position and a methylidene bridge connecting to the pentane-2,4-dione core. This structure confers unique electronic properties due to conjugation between the nitro group, aromatic furan, and the diketone moiety.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

3-[[5-(2-nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione

InChI

InChI=1S/C16H13NO5/c1-10(18)14(11(2)19)9-12-7-8-16(22-12)13-5-3-4-6-15(13)17(20)21/h3-9H,1-2H3

InChI Key

GLOWNPVOMSWLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and furan-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-nitrobenzaldehyde and furan-2-carbaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the furan ring, resulting in the formation of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione exhibit notable antimicrobial properties. Studies have shown that derivatives containing furan rings often display activity against various pathogens, making them candidates for developing new antimicrobial agents. The presence of the nitro group in this compound may enhance its efficacy against resistant strains of bacteria .

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Preliminary studies indicate that similar furan-based compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest. Further research is needed to elucidate the specific pathways involved in the action of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione against cancer cells .

Material Science Applications

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione also shows promise in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties can be exploited to create materials with desirable optical characteristics for these applications. The compound's ability to form stable films makes it suitable for use in electronic devices where efficient charge transport is crucial .

Case Study 1: Antimicrobial Testing

A study conducted on furan derivatives demonstrated that compounds similar to 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrophenyl group could enhance antibacterial efficacy.

Case Study 2: Photovoltaic Applications

Research on organic photovoltaic materials highlighted the potential use of furan-based diketones like 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione as electron acceptors in bulk heterojunction solar cells. The study showed improved power conversion efficiencies when these compounds were incorporated into device architectures.

Mechanism of Action

The mechanism of action of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Structural Analogs in Acetalization Reactions

describes the synthesis of 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione (1j), which shares the nitroaryl-diketone framework but differs in substituents:

  • Key Differences :
    • Substituent Position: 1j has a 4-nitrophenyl group, whereas the target compound features a 2-nitrophenyl-furan system.
    • Functional Group: 1j contains an ethoxy-acetal group instead of the methylidene-furan linkage.
  • Synthesis: 1j was synthesized via aluminosilicate-catalyzed acetalization with an 80% yield, forming a colorless oil .

Furan and Benzofuran Derivatives

highlights compounds like 3-(1-(Benzofuran-2-yl)ethyl)pentane-2,4-dione (3), synthesized via BiCl3-catalyzed reactions under mild conditions. These derivatives feature bicyclic benzofuran moieties instead of monocyclic furans:

  • Key Differences :
    • Aromatic System: Benzofuran in compound 3 increases ring rigidity and π-conjugation compared to the furan in the target compound.
    • Substituent Flexibility: The ethyl group in compound 3 reduces steric strain compared to the nitroaryl group in the target.
  • Synthesis : Yields for benzofuran derivatives ranged from 75–85%, with compounds typically isolated as oils or crystalline solids .

Nitrophenyl-Furan Hybrids

lists 1-({(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione (CAS 16118-13-1), which shares the 5-(2-nitrophenyl)furan-2-yl moiety but replaces the diketone with an imidazolidinedione group:

  • Key Differences :
    • Core Structure: The imidazolidinedione core may enhance hydrogen-bonding capacity compared to the diketone.
  • Implications : The target compound’s diketone group likely exhibits stronger electron-withdrawing effects, influencing its acidity and coordination chemistry .

Comparative Data Table

Compound Name Core Structure Substituents Yield Physical State Key Spectral Data Reference
Target Compound Pentane-2,4-dione 5-(2-Nitrophenyl)furan-2-yl N/A N/A N/A N/A
3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione (1j) Pentane-2,4-dione 4-Nitrophenyl, ethoxy 80% Colorless oil NMR, IR, MS reported
3-(1-(Benzofuran-2-yl)ethyl)pentane-2,4-dione (3) Pentane-2,4-dione Benzofuran-2-yl, ethyl 75–85% Oil/Crystalline NMR, IR, MS, XRD reported
1-({(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}amino)imidazolidine-2,4-dione Imidazolidine-2,4-dione 5-(2-Nitrophenyl)furan-2-yl N/A N/A N/A

Research Findings and Implications

  • Electronic Effects : The ortho-nitro group in the target compound may reduce resonance stabilization compared to para-nitro analogs (e.g., 1j), increasing susceptibility to nucleophilic attack .
  • Safety and Handling : highlights that nitrophenyl-diketone derivatives (e.g., 3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione) require careful handling due to reactive nitro groups, a precaution likely relevant to the target compound .

Biological Activity

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione, with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, along with relevant case studies and research findings.

PropertyValue
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Melting Point128 °C
InChiKeyGLOWNPVOMSWLKX-UHFFFAOYSA-N
SMILESCC(=O)C(=Cc1oc(cc1)c2ccccc2N+=O)C(C)=O

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of furan derivatives, including 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione, in exhibiting anti-inflammatory properties. The furan nucleus is known to modulate various signaling pathways related to inflammation, particularly through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Mechanisms of Action:

  • Inhibition of COX-2 : The compound may inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
  • Regulation of iNOS : It has been suggested that this compound can downregulate inducible nitric oxide synthase (iNOS), thus reducing NO production .

2. Antimicrobial Activity

The antimicrobial effects of furan derivatives are also noteworthy. Research indicates that compounds with furan moieties can selectively inhibit microbial growth and modify enzyme activity associated with pathogens .

Case Studies:

  • A study demonstrated that furan derivatives exhibited significant antimicrobial activity against various bacterial strains by disrupting their metabolic functions .
  • Another investigation focused on the structure-activity relationship, showing that modifications in the furan ring could enhance antimicrobial potency .

3. Antioxidant Activity

The antioxidant properties of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione have been documented as well. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Research Findings:

  • A review indicated that similar furan derivatives demonstrated high antioxidant activity through DPPH scavenging assays, which measure the ability to donate hydrogen atoms to free radicals .

Summary of Findings

The biological activity of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione encompasses a wide range of effects:

Biological ActivityEvidence/Findings
Anti-inflammatoryInhibition of COX-2 and iNOS; reduction in NO and PGE2 production .
AntimicrobialSelective inhibition of microbial growth; modification of pathogen enzymes .
AntioxidantHigh DPPH scavenging activity indicating effective free radical neutralization .

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